

comparative analysis of the spectroscopic data of 2-(4-Iodophenoxy)acetohydrazide derivatives

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Compound of Interest

Compound Name: 2-(4-Iodophenoxy)acetohydrazide

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A Comparative Spectroscopic Analysis of 2-(4-Iodophenoxy)acetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-(4-Iodophenoxy)acetohydrazide** and its derivatives. The information presented herein is synthesized from published literature on analogous compounds and established principles of spectroscopic interpretation. While direct experimental data for the title compound and its specific derivatives were not readily available in the searched literature, this guide offers a robust predictive framework for their characterization.

Introduction

2-(4-Iodophenoxy)acetohydrazide serves as a versatile scaffold in medicinal chemistry, with its derivatives showing potential for various biological activities. The incorporation of an iodine atom on the phenoxy ring offers a site for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. This guide focuses on the key spectroscopic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the parent hydrazide and a representative Schiff base derivative.

Data Presentation: A Comparative Table

The following table summarizes the expected spectroscopic data for **2-(4-iodophenoxy)acetohydrazide** and a representative Schiff base derivative, **N'-benzylidene-2-(4-iodophenoxy)acetohydrazide**. These values are predicted based on data from analogous compounds, including chloro, nitro, and methoxy-substituted phenoxy acetohydrazides.^{[1][2]}

Spectroscopic Technique	2-(4-iodophenoxy)acetohydrazide	N'-benzylidene-2-(4-iodophenoxy)acetohydrazide (Schiff Base)
¹ H NMR (DMSO-d ₆ , δ ppm)	~9.2 (s, 1H, -NH), ~7.6 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (s, 2H, -OCH ₂), ~4.3 (br s, 2H, -NH ₂)	~11.5 (s, 1H, -NH), ~8.3 (s, 1H, N=CH), ~7.8-7.3 (m, 9H, Ar-H), ~4.8 (s, 2H, -OCH ₂)
¹³ C NMR (DMSO-d ₆ , δ ppm)	~168 (C=O), ~157 (Ar-C-O), ~138 (Ar-C-I), ~117 (Ar-CH), ~85 (Ar-C-I), ~67 (-OCH ₂)	~165 (C=O), ~157 (Ar-C-O), ~145 (N=CH), ~138 (Ar-C-I), ~134-127 (Ar-CH), ~117 (Ar-CH), ~85 (Ar-C-I), ~67 (-OCH ₂)
IR (KBr, cm ⁻¹)	~3300-3200 (N-H str), ~3050 (Ar C-H str), ~1650 (C=O str, Amide I), ~1600 (N-H bend), ~1240 (C-O str)	~3200 (N-H str), ~3050 (Ar C-H str), ~1670 (C=O str, Amide I), ~1630 (C=N str), ~1240 (C-O str)
Mass Spectrometry (m/z)	Expected [M] ⁺ at 292	Expected [M] ⁺ at 380

Experimental Protocols

The synthesis and spectroscopic characterization of **2-(4-iodophenoxy)acetohydrazide** derivatives generally follow established procedures for similar hydrazide compounds.^{[3][4][5]}

Synthesis of 2-(4-iodophenoxy)acetohydrazide

- **Esterification:** 4-Iodophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or ethanol) under reflux to yield ethyl 2-(4-iodophenoxy)acetate.

- Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to afford **2-(4-Iodophenoxy)acetohydrazide**.^{[1][6]} The product is typically purified by recrystallization from ethanol.

Synthesis of Schiff Base Derivatives

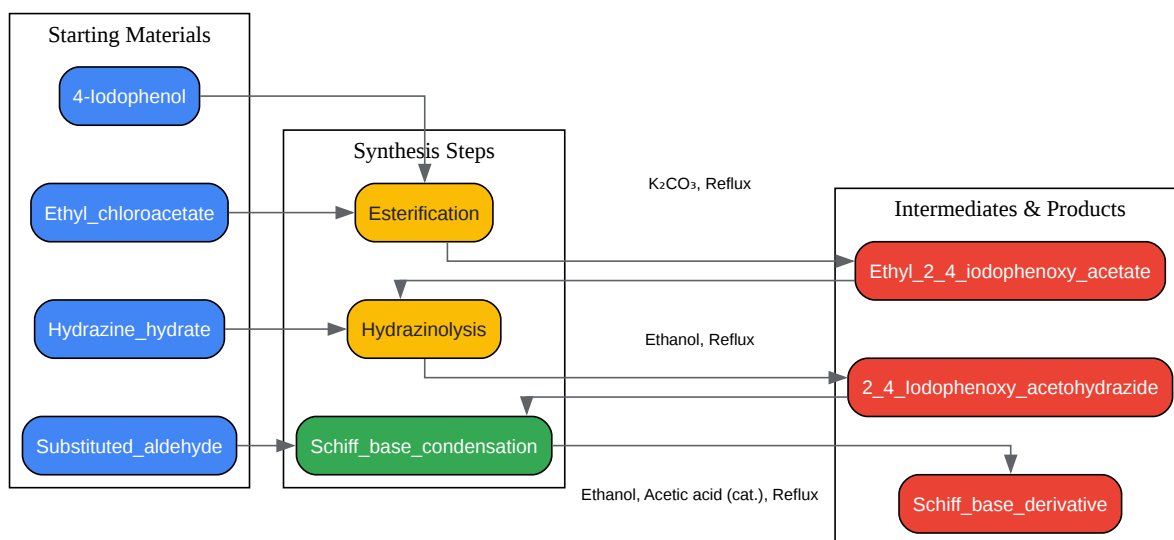
A mixture of **2-(4-Iodophenoxy)acetohydrazide** and a substituted aldehyde (e.g., benzaldehyde) in a 1:1 molar ratio is refluxed in ethanol with a catalytic amount of glacial acetic acid.^{[7][8]} The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as potassium bromide (KBr) pellets.
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compounds.

Mandatory Visualization

The following diagram illustrates the general synthetic pathway for producing Schiff base derivatives of **2-(4-Iodophenoxy)acetohydrazide**.



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Caption: Synthetic pathway for **2-(4-iodophenoxy)acetohydrazide** derivatives.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-(4-iodophenoxy)acetohydrazide** and its derivatives. Researchers can use this information to guide the synthesis and characterization of novel compounds in this class for further investigation in drug discovery and development.

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